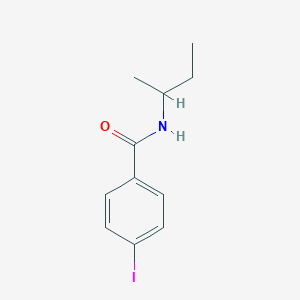

N-(sec-butyl)-4-iodobenzamide

Description

N-(sec-butyl)-4-iodobenzamide is a benzamide derivative characterized by a sec-butyl amine group attached to the benzamide scaffold and an iodine atom at the para position of the aromatic ring. Benzamides are notable for their high melanin affinity, making them candidates for melanoma-targeted theranostics . The iodine substituent facilitates radiolabeling, enabling applications in imaging (e.g., SPECT) and targeted radionuclide therapy .

Properties

Molecular Formula |

C11H14INO |

|---|---|

Molecular Weight |

303.14g/mol |

IUPAC Name |

N-butan-2-yl-4-iodobenzamide |

InChI |

InChI=1S/C11H14INO/c1-3-8(2)13-11(14)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3,(H,13,14) |

InChI Key |

SYCLZHCJIGWBRZ-UHFFFAOYSA-N |

SMILES |

CCC(C)NC(=O)C1=CC=C(C=C1)I |

Canonical SMILES |

CCC(C)NC(=O)C1=CC=C(C=C1)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key benzamide derivatives and their properties:

Structural Insights :

- BZA’s diethylaminoethyl group enhances solubility and melanin binding, critical for melanoma specificity .

Pharmacokinetic and Biodistribution Profiles

Key Findings:

BZA: Melanoma Uptake: 6–24 hours post-injection, tumor/blood ratio = 37, tumor/muscle = 95 in murine models . Metabolism: Slow urinary excretion (t₁/₂ > 24 hours) due to stability against deiodination . Specificity: 100% specificity in phase II trials (123 patients) .

4-IBP :

- Receptor Binding : High affinity for σ₁/σ₂ receptors (Kₐ = 26 nM in MCF-7 cells) .

- Biodistribution : Rapid blood clearance but prolonged retention in hepatobiliary systems .

Chloropyridinyl Derivative ():

Therapeutic and Diagnostic Efficacy

- BZA: Demonstrated 81% sensitivity and 100% specificity in melanoma detection, with utility in post-therapy monitoring . Radiolabeled with ¹²³I or ¹³¹I, it enables theranostic applications .

- N-(sec-butyl)-4-iodobenzamide: Analogous to BZA, its sec-butyl group may improve metabolic stability but requires validation in melanoma models.

Mechanistic Divergences

- Substituents like methoxy or acetamido groups (e.g., Compound 6 in ) enhance uptake by slowing urinary excretion .

- Receptor-Mediated Uptake: 4-IBP’s σ receptor binding is irrelevant in melanoma but critical in breast cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.